molecular formula C18H22ClN3OS B6972455 N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide

N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide

Cat. No.: B6972455
M. Wt: 363.9 g/mol
InChI Key: ZQFRWYXNFLCUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and a chlorinated phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene ring, and the chlorination of the phenyl group. Common synthetic routes may involve:

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern on the phenyl or thiophene rings.

    Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring, which may have different biological activities.

    Thiophene Derivatives: Compounds with thiophene rings but different substituents, which may affect their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

N-[3-chloro-2-(dimethylamino)phenyl]-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-21(2)17-15(19)4-3-5-16(17)20-18(23)22-9-6-13(7-10-22)14-8-11-24-12-14/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFRWYXNFLCUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)NC(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.